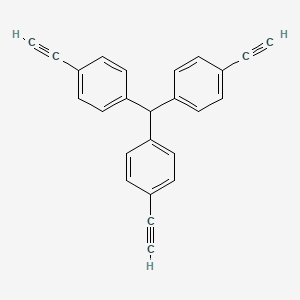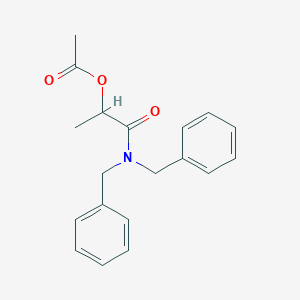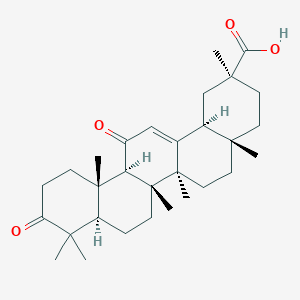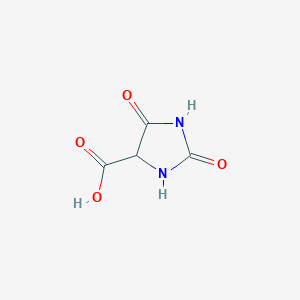
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methylbenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process involves the following steps:
Esterification: The starting material, 4-hydroxy-2-methylbenzoic acid, is esterified to form the corresponding ester.
Chlorination: The ester is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Hydrolysis: The chlorinated ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, often involving the use of automated systems to control reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Products include 3,5-Dichloro-4-oxo-2-methylbenzoic acid or 3,5-Dichloro-4-carboxy-2-methylbenzoic acid.
Reduction: Products include 3,5-Dichloro-4-hydroxy-2-methylbenzene or 3,5-Dichloro-2-methylbenzoic acid.
Substitution: Products vary depending on the nucleophile used, such as 3,5-Dichloro-4-alkoxy-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but lacks the methyl group.
3,5-Dichloro-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine atoms and a hydroxyl group allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
13481-69-1 |
|---|---|
Molekularformel |
C8H6Cl2O3 |
Molekulargewicht |
221.03 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,11H,1H3,(H,12,13) |
InChI-Schlüssel |
QAPPKIJGVCMOCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(=O)O)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)

![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)





![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)

